molecular formula C13H20ClN B13506693 2-Cyclopentyl-2-phenylethan-1-amine hydrochloride

2-Cyclopentyl-2-phenylethan-1-amine hydrochloride

Cat. No.: B13506693
M. Wt: 225.76 g/mol
InChI Key: KUCRZNCMONPIBN-UHFFFAOYSA-N
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Description

Chemical Name: 2-Cyclopentyl-2-phenylethan-1-amine hydrochloride
CAS Registry Number: 1423024-27-4
Molecular Formula: C₁₃H₁₉N·HCl
Molecular Weight: 225.76 g/mol
Structural Features: The compound consists of a central ethanamine backbone substituted at the 2-position with a cyclopentyl group and a phenyl group. The hydrochloride salt enhances solubility and stability. Its InChIKey is GGSNPZMXWJBCOP-UHFFFAOYSA-N, reflecting its unique stereoelectronic configuration .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

2-cyclopentyl-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H

InChI Key

KUCRZNCMONPIBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CN)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-phenylethan-1-amine hydrochloride typically involves the reaction of cyclopentyl bromide with phenylethylamine under basic conditions to form the free base, which is then converted to the hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Cyclopentyl-2-phenylethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-cyclopentyl-2-phenylethan-1-amine hydrochloride, differing primarily in substituent groups, ring size, or substitution patterns. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Cyclopentyl-2-phenylethan-1-amine hydrochloride 1423024-27-4 C₁₃H₁₉N·HCl 225.76 Cyclopentyl, phenyl Higher lipophilicity due to larger ring
2-Cyclopropyl-2-phenylethan-1-amine hydrochloride 1803609-85-9 C₁₁H₁₅N·HCl 197.46 Cyclopropyl, phenyl Smaller ring size; reduced steric hindrance
2-Cyclobutyl-1-phenylethanamine hydrochloride 2197062-46-5 C₁₂H₁₇N·HCl 211.73 Cyclobutyl, 1-phenyl substitution Intermediate ring size; unclassified GHS hazard
2-Fluoro Deschloroketamine hydrochloride 111982-49-1 C₁₃H₁₆FNO·HCl 257.70 Fluorophenyl, ketone moiety Enhanced receptor affinity due to fluorine
2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride 40297-15-2 C₁₁H₁₅Cl₂N 232.15 4-Chlorophenyl, cyclopentane Electronegative chlorine increases stability

Structural and Physicochemical Differences

  • Cyclopropane’s smaller ring induces higher ring strain, reducing stability but increasing reactivity .
  • Substitution Patterns :
    The 2-phenyl substitution in the target compound contrasts with 1-phenyl substitution in 2-cyclobutyl-1-phenylethanamine hydrochloride, altering steric interactions and binding conformations .
  • Electron-Withdrawing Groups :
    Fluorine (in 2-Fluoro Deschloroketamine) and chlorine (in 2-(4-chlorophenyl)cyclopentan-1-amine) enhance electronegativity, affecting solubility and receptor binding. Fluorinated compounds often exhibit prolonged metabolic stability .

Pharmacological and Analytical Considerations

  • Receptor Affinity :
    The cyclopentyl group’s larger surface area may improve interactions with hydrophobic binding pockets in receptors compared to smaller rings. Conversely, cyclopropyl analogs may exhibit faster pharmacokinetics due to reduced steric bulk .
  • Analytical Behavior :
    High-performance liquid chromatography (HPLC) methods for related compounds (e.g., amitriptyline hydrochloride) suggest that larger substituents like cyclopentyl could increase retention times compared to cyclopropyl derivatives .

  • Stability and Storage : While 2-Fluoro Deschloroketamine requires storage at -20°C due to instability, the target compound’s stability profile is unconfirmed but inferred to be more robust due to the absence of reactive ketone groups .

Biological Activity

2-Cyclopentyl-2-phenylethan-1-amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of 2-cyclopentyl-2-phenylethan-1-amine hydrochloride typically involves the reaction of cyclopentyl bromide with phenylethylamine under basic conditions. The process can be summarized as follows:

  • Reactants : Cyclopentyl bromide and phenylethylamine.
  • Conditions : Basic medium (sodium hydroxide or potassium carbonate) and solvents (ethanol or methanol).
  • Final Product : The intermediate is treated with hydrochloric acid to yield the hydrochloride salt.
PropertyValue
CAS No.2624135-10-8
Molecular FormulaC13H20ClN
Molecular Weight225.8 g/mol
Purity95%

The biological activity of 2-cyclopentyl-2-phenylethan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate signaling pathways that influence various cellular processes. The compound's unique structure, featuring both cyclopentyl and phenyl groups, contributes to its distinct biological properties.

Biological Activity

Research indicates that 2-cyclopentyl-2-phenylethan-1-amine hydrochloride exhibits various biological effects, including:

  • Antimicrobial Activity : Studies have shown promising results against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 3.1 μM, indicating its potential as an anti-tubercular agent .

Case Study: Antitubercular Activity

In a study evaluating the compound's efficacy against M. tuberculosis, it was found that:

  • MIC : 3.1 μM
  • IC50 against HepG2 cells : >100 μM
  • Selectivity Index (SI) : >32, suggesting low cytotoxicity relative to its antimicrobial activity .

Research Applications

The compound has been explored for various applications in scientific research:

  • Chemistry : As a building block for synthesizing complex organic molecules.
  • Biology : Investigated for interactions with biological systems.
  • Medicine : Potential therapeutic properties are being explored, particularly in drug development.

Comparison with Similar Compounds

A comparative analysis highlights the differences between 2-cyclopentyl-2-phenylethan-1-amine hydrochloride and related compounds:

CompoundKey Differences
2-Phenylethylamine HydrochlorideLacks cyclopentyl group; different properties
Cyclopentylamine HydrochlorideLacks phenyl group; affects reactivity
Phenylethanolamine HydrochlorideContains hydroxyl group; alters chemical behavior

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